molecular formula C11H11N3O B2652345 4-(Pyrazin-2-ylmethoxy)aniline CAS No. 848438-64-2

4-(Pyrazin-2-ylmethoxy)aniline

Cat. No.: B2652345
CAS No.: 848438-64-2
M. Wt: 201.229
InChI Key: CXDYYUIVVLLYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Framework and Chemical Significance

The molecular architecture of 4-(Pyrazin-2-ylmethoxy)aniline is a deliberate amalgamation of three key components: a pyrazine (B50134) ring, an aniline (B41778) moiety, and a flexible methoxy (B1213986) ether linkage. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a para arrangement, is known for its electron-withdrawing nature and its ability to participate in hydrogen bonding. The aniline fragment provides a reactive amino group, a common nucleophilic handle used for a wide array of chemical transformations. These two heterocyclic systems are connected by a methyleneoxy bridge (-CH₂-O-), which imparts a degree of conformational flexibility.

This distinct structural combination makes this compound a significant building block. The aniline portion can be readily functionalized, while the pyrazine ring system can influence the electronic properties of the molecule and provide additional interaction points for biological targets. While detailed experimental data for this specific compound is not widely published, its chlorinated derivative, 3-chloro-4-(pyrazin-2-ylmethoxy)aniline, is well-documented and serves as a representative example of this chemical class.

Table 1: Physicochemical Properties of 3-chloro-4-(pyrazin-2-ylmethoxy)aniline (Data for the chlorinated analogue is provided as a representative example due to limited public data on the parent compound)

PropertyValueSource
CAS Number 786689-10-9 chemsrc.comlookchem.comchemicalregister.com
Molecular Formula C₁₁H₁₀ClN₃O chemicalregister.com
IUPAC Name 3-chloro-4-(pyrazin-2-ylmethoxy)aniline chemsrc.comchemicalregister.com

The synthesis of the parent compound, this compound, has been described in patent literature, confirming its preparation and characterization via NMR spectroscopy. google.com

Role as a Key Intermediate in Complex Molecule Construction

The true value of this compound and its derivatives lies in their application as key intermediates in the synthesis of complex, biologically active molecules. The primary amino group on the aniline ring is a versatile functional handle, most notably employed in nucleophilic substitution reactions to form new carbon-nitrogen bonds.

A prominent application is in the construction of kinase inhibitors, a critical class of drugs used in cancer therapy. For instance, this compound has been used as a starting material to create quinazoline (B50416) derivatives that act as tyrosine kinase inhibitors. google.com In these syntheses, the aniline nitrogen atom attacks an electrophilic site on a quinazoline scaffold, effectively coupling the pyrazinylmethoxy-aniline fragment to the core of the drug molecule. This fragment often orients into the ATP-binding pocket of the target enzyme, where the pyrazine and aniline rings can form crucial interactions.

This synthetic strategy is exemplified in the development of inhibitors for the ErbB2 receptor tyrosine kinase, a key target in certain types of cancer. google.com The general reaction is outlined below.

Table 2: Application of this compound as a Synthetic Intermediate

Starting MaterialReagentProduct ClassSignificanceSource
This compoundSubstituted QuinazolineQuinazoline DerivativesInhibition of ErbB2 Receptor Tyrosine Kinase for anti-proliferative effects google.com

This role highlights the compound's utility as a modular building block, allowing medicinal chemists to systematically modify complex structures to optimize their therapeutic properties.

Historical Context of Related Pyrazine and Aniline Building Blocks in Synthetic Chemistry

The importance of this compound is built upon the long and rich history of its constituent parts, aniline and pyrazine, in the evolution of synthetic chemistry.

Aniline: The story of aniline is central to the birth of the modern chemical industry. First isolated in 1826 by Otto Unverdorben through the distillation of indigo, its true potential was unlocked in 1856. Current time information in Bangalore, IN. In that year, a teenage William Henry Perkin famously synthesized the first synthetic dye, mauveine, from aniline, an accidental discovery that revolutionized the textile industry and laid the groundwork for industrial research laboratories. Current time information in Bangalore, IN. This led to the rise of chemical giants, such as BASF (Badische Anilin- und Soda-Fabrik), whose foundations were built on aniline dye production. Current time information in Bangalore, IN. Beyond dyes, aniline and its derivatives became indispensable building blocks for a vast range of materials, including pharmaceuticals, rubber chemicals, and plastics. chemicalbook.com

Pyrazine: Pyrazines are heterocyclic compounds that are widespread in nature, contributing to the characteristic aromas of many baked and roasted foods. nih.gov Their synthetic history began in the late 19th century with the development of methods like the Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses. realab.ua While initially explored for their sensory properties in the flavor and fragrance industry, the pyrazine ring was soon recognized for its utility in other areas. nih.gov Polycyclic compounds containing the pyrazine ring, such as pteridines and alloxazines, were found to be of immense biological importance, forming the core of essential molecules like folic acid and riboflavin (B1680620) (vitamin B2). The phenazine (B1670421) dyes, another class of pyrazine-containing compounds, include historically significant pigments like Perkin's mauve. In modern chemistry, the pyrazine scaffold is a privileged structure in medicinal chemistry, valued for its metabolic stability and ability to modulate the properties of drug candidates.

Properties

IUPAC Name

4-(pyrazin-2-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-9-1-3-11(4-2-9)15-8-10-7-13-5-6-14-10/h1-7H,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDYYUIVVLLYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 4 Pyrazin 2 Ylmethoxy Aniline

Convergent Synthesis Approaches

Etherification Strategies

The key bond formation in the convergent synthesis of 4-(Pyrazin-2-ylmethoxy)aniline is the ether linkage. Several classical and modern organic reactions can be employed for this purpose.

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. In the context of this compound, this SN2 reaction would typically involve the reaction of a pyrazinylmethyl halide with 4-aminophenol (B1666318) under basic conditions. A common precursor, 2-(chloromethyl)pyrazine (B1585198), can be reacted with 4-aminophenol in the presence of a suitable base to form the desired ether. The base deprotonates the phenolic hydroxyl group of 4-aminophenol, generating a nucleophilic phenoxide that then displaces the chloride from 2-(chloromethyl)pyrazine.

Key to the success of this reaction is the choice of base and solvent. Stronger bases can lead to side reactions, while weaker bases may result in slow reaction rates. The nucleophilicity of the aminophenol can also be a factor, and protection of the amine group may be necessary in some cases to prevent N-alkylation.

Table 1: Representative Conditions for Williamson Ether Synthesis of Heteroaromatic Ethers

Electrophile Nucleophile Base Solvent Temperature (°C) Yield (%)
2-(Chloromethyl)pyridine 4-Nitrophenol (B140041) K₂CO₃ DMF 80 92
2-(Bromomethyl)quinoline Phenol NaH THF rt 85

This table presents illustrative data from analogous reactions to provide a general understanding of the reaction parameters.

Modern organic synthesis has seen the rise of powerful transition metal-catalyzed cross-coupling reactions for the formation of carbon-heteroatom bonds, including the C-O bond of ethers. These methods can often tolerate a wider range of functional groups and may proceed under milder conditions than classical methods.

One such approach is the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and an alcohol. In a potential synthesis of the target molecule, a halopyrazine (e.g., 2-chloropyrazine) could be coupled with (4-aminophenyl)methanol in the presence of a copper catalyst and a base. Traditionally, these reactions required harsh conditions, but modern ligand-accelerated protocols have expanded their applicability.

A more contemporary and often milder alternative is the Buchwald-Hartwig C-O coupling reaction . This palladium-catalyzed method allows for the formation of aryl ethers from aryl halides or triflates and alcohols. For the synthesis of this compound, this could involve the coupling of a 2-halopyrazine with (4-aminophenyl)methanol, or conversely, (pyrazin-2-yl)methanol with a 4-haloaniline derivative (with subsequent deprotection if the amine is protected). The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and depends on the specific substrates being coupled. wikipedia.org

Table 2: Comparison of Transition Metal-Catalyzed Etherification Methods

Reaction Catalyst System Typical Ligands Base Solvent Temperature (°C)
Ullmann Condensation CuI, Cu₂O, or Cu(acac)₂ Phenanthroline, DMEDA K₂CO₃, Cs₂CO₃ DMF, Dioxane 100-180

This table provides a general overview of typical conditions for these reactions.

Pyrazine (B50134) Ring Introduction Methods

An alternative convergent strategy involves the construction of the pyrazine ring itself as a key step in the synthesis.

Multi-component reactions (MCRs) offer a highly efficient means of synthesizing complex molecules in a single step from three or more starting materials. Substituted pyrazines can be prepared through the condensation of 1,2-diamines with α-dicarbonyl compounds. acs.org For the synthesis of a precursor to this compound, a suitably functionalized 1,2-diamine could be reacted with a dicarbonyl compound that already contains the necessary precursor to the methoxy-aniline moiety. While potentially complex to design, this approach offers a high degree of atom economy and can rapidly generate molecular diversity. beilstein-journals.org

Table 3: Examples of Multi-Component Pyrazine Synthesis

Diamine Component Dicarbonyl Component Catalyst/Conditions Product Type
Ethylenediamine Benzil t-BuOK, aq. Methanol 2,3-Diphenylpyrazine
1,2-Diaminopropane Glyoxal Acid catalyst 2-Methylpyrazine

This table illustrates the versatility of MCRs in pyrazine and related heterocycle synthesis.

A powerful and flexible approach involves the use of a pre-formed, often commercially available, pyrazine ring that is then functionalized at the desired position. nih.gov For instance, starting with 2-chloropyrazine, a variety of cross-coupling reactions can be employed to introduce the -(CH₂O)-aniline side chain.

This could be achieved through a Negishi or Stille coupling to introduce a hydroxymethyl group at the 2-position, which could then be used in a subsequent Williamson ether synthesis. Alternatively, direct C-H functionalization of the pyrazine ring, while challenging, is an area of active research that could provide a more direct route to the target molecule. Metalation of chloropyrazines using reagents like TMPMgCl·LiCl can also be used to introduce electrophiles. nih.gov

This strategy allows for the late-stage introduction of the aniline-containing fragment, which can be advantageous when working with sensitive functional groups.

Aniline (B41778) Moiety Construction and Modification

A primary strategy for synthesizing this compound involves the initial coupling of (Pyrazin-2-yl)methanol with a suitably functionalized benzene (B151609) ring, such as 4-nitrophenol or a 4-halonitrobenzene, via a Williamson ether synthesis. This forms the key intermediate, 2-((4-nitrophenoxy)methyl)pyrazine. The final and crucial step is the transformation of the nitro group into the primary amine of the aniline.

Nitro Group Reduction Techniques

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. For the conversion of 2-((4-nitrophenoxy)methyl)pyrazine to this compound, several reliable methods can be employed. Catalytic hydrogenation is a common and efficient technique, typically utilizing a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. organic-chemistry.org This method is known for its high yields and clean reaction profiles.

Another widely used method is metal-acid reduction, a classic approach that remains relevant due to its cost-effectiveness and reliability. rsc.org A combination of a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl), effectively reduces the nitro group. Transfer hydrogenation offers a safer alternative to using gaseous hydrogen, employing hydrogen donors like hydrazine, ammonium (B1175870) formate, or triethylsilane in the presence of a catalyst. organic-chemistry.orgmdpi.com

Reducing Agent Catalyst/Conditions Typical Yield Key Features
H₂Pd/C, PtO₂>95%High efficiency, clean reaction. organic-chemistry.org
Fe / HClAcidic, aqueous85-95%Cost-effective, robust.
SnCl₂ / HClAcidic, alcoholic solvent80-90%Milder than other metal/acid systems.
NaBH₄NiCl₂ or CoCl₂80-95%Good functional group tolerance. ias.ac.in
Hydrazine (N₂H₄·H₂O)Pd/C or Raney Ni>90%Avoids use of H₂ gas. mdpi.com

This table presents generalized data for aromatic nitro group reductions and is intended to be illustrative for the synthesis of this compound.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This strategy offers an alternative route to the aniline moiety. The synthesis would begin with the preparation of 1-bromo-4-(pyrazin-2-ylmethoxy)benzene. This intermediate can then be coupled with an ammonia (B1221849) equivalent to form the desired aniline.

This transformation requires a sophisticated catalyst system, typically comprising a palladium precursor and a bulky, electron-rich phosphine ligand. The choice of ligand is critical for the reaction's success, with common examples including biaryl phosphines like XPhos, SPhos, or DavePhos. rsc.org A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to facilitate the catalytic cycle. wikipedia.org While highly effective, this method requires careful optimization of the catalyst, ligand, base, and solvent to achieve high yields. nih.govresearchgate.net

Palladium Precursor Ligand Base Typical Solvent
Pd₂(dba)₃XPhosNaOtBuToluene (B28343), Dioxane
Pd(OAc)₂SPhosK₃PO₄t-BuOH
[Pd(allyl)Cl]₂tBuXPhosLHMDSToluene

This interactive table outlines common catalyst systems for Buchwald-Hartwig amination, applicable to the synthesis of the target compound from an aryl halide precursor.

Divergent Synthesis Strategies

Divergent synthesis is an efficient approach that allows for the creation of a library of related compounds from a common intermediate. organic-chemistry.orgnih.govfigshare.com In the context of this compound, a key intermediate such as 2-((4-nitrophenoxy)methyl)pyrazine could serve as a branching point.

From this common precursor, one pathway leads directly to the target compound via nitro group reduction. A divergent pathway could involve modifications to the pyrazine ring before the reduction step. For instance, electrophilic substitution reactions on the pyrazine ring, if regioselectively controlled, could introduce additional functional groups. Subsequently, the nitro group could be reduced to yield a series of novel analogues of this compound. This strategy is highly valuable in drug discovery for exploring structure-activity relationships.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, avoiding hazardous materials, and improving energy efficiency. ias.ac.in These principles can be applied to the synthesis of this compound.

Solvent-Free Reaction Methodologies

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. The initial Williamson ether synthesis step to form the pyrazinyl-aryl ether linkage can potentially be performed under solvent-free conditions. researchgate.net This often involves grinding the reactants—(pyrazin-2-yl)methanol, a substituted phenol, and a solid base like potassium carbonate—together, sometimes with gentle heating. researchgate.net This approach, known as mechanochemistry, can lead to shorter reaction times, simpler workups, and a significantly reduced environmental footprint.

Catalyst Development for Sustainable Synthesis

Significant research has focused on developing more sustainable catalysts for key transformations. For the nitro group reduction step, moving away from precious metal catalysts like palladium is a primary goal. rsc.org High-valent iron catalysts or photocatalytic systems using earth-abundant metals are emerging as viable, environmentally friendly alternatives. acs.org Some modern protocols utilize V₂O₅/TiO₂ as a heterogeneous, recyclable catalyst under visible light, which represents a highly sustainable approach. organic-chemistry.orgacs.org

For C-N bond-forming reactions like the Buchwald-Hartwig amination, developments include creating highly active catalysts that can be used at very low loadings, minimizing metal contamination in the final product. Furthermore, replacing palladium with more abundant and less toxic metals like copper or nickel is an active area of research that contributes to a greener synthetic process. organic-chemistry.org

Flow Chemistry and Continuous Processing for Scalable Synthesis

The translation of the Williamson ether synthesis for the production of this compound from batch to a continuous flow process represents a significant advancement in manufacturing efficiency, safety, and scalability. Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over conventional batch methods for this specific synthesis.

A plausible and efficient route for the synthesis of this compound is the Williamson ether synthesis, involving the reaction of 4-aminophenol with 2-(chloromethyl)pyrazine. In a batch process, this reaction would typically involve the deprotonation of 4-aminophenol with a base to form the more nucleophilic phenoxide, followed by its reaction with 2-(chloromethyl)pyrazine.

In a continuous flow setup, this synthesis can be reimagined for enhanced control and productivity. A typical flow system would consist of two inlet streams. The first stream would contain a solution of 4-aminophenol and a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, in an aqueous phase. The second stream would carry a solution of 2-(chloromethyl)pyrazine in an organic solvent immiscible with water, such as toluene or dichloromethane.

These two streams are introduced into a microreactor or a coiled tube reactor via a T-mixer, which facilitates the creation of a segmented flow. This segmentation of the two immiscible phases generates a large interfacial area, which is crucial for the reaction to occur. To further enhance the reaction rate and efficiency, a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide) can be included in the reaction mixture. The PTC facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, where it can react with the 2-(chloromethyl)pyrazine.

The reaction mixture then flows through a heated reaction coil, where the temperature can be precisely controlled to optimize the reaction rate while minimizing the formation of byproducts. The residence time, which is the time the reactants spend in the heated zone, can be accurately controlled by adjusting the flow rates of the inlet streams and the volume of the reactor. This level of control is a significant advantage over batch reactors, where temperature gradients and mixing inefficiencies can lead to reduced yields and product purity.

Upon exiting the reactor, the product stream can be directed to an in-line purification system, such as a liquid-liquid separator to remove the aqueous phase, followed by a packed-bed of a scavenger resin to remove any unreacted starting materials or the phase-transfer catalyst. This integration of reaction and purification steps is a hallmark of continuous processing and can significantly reduce downstream processing time and costs.

The table below illustrates a hypothetical set of optimized conditions for the continuous flow synthesis of this compound, based on analogous literature reports for the O-alkylation of phenols.

ParameterValueUnitDescription
Reactant 1 (Aqueous Phase)4-Aminophenol (0.5 M), NaOH (0.6 M), TBAB (0.05 M)-Solution of the phenol, base, and phase-transfer catalyst in water.
Reactant 2 (Organic Phase)2-(Chloromethyl)pyrazine (0.5 M)-Solution of the alkyl halide in toluene.
Flow Rate (Aqueous)0.5mL/minThe rate at which the aqueous phase is pumped into the reactor.
Flow Rate (Organic)0.5mL/minThe rate at which the organic phase is pumped into the reactor.
Reactor Temperature100°CThe temperature of the reaction coil.
Reactor Volume10mLThe internal volume of the reaction coil.
Residence Time10minThe calculated time the reaction mixture spends in the reactor (Volume / Total Flow Rate).
Pressure5barBack-pressure applied to the system to prevent solvent boiling.
Yield>95%The conversion of the limiting reagent to the desired product.
Productivity~3.0g/hThe mass of product generated per hour of continuous operation.

The adoption of flow chemistry for the synthesis of this compound not only allows for a more efficient and controlled production process but also enhances the inherent safety of the operation. The small reactor volumes in flow systems minimize the amount of hazardous material present at any given time, reducing the risks associated with exothermic reactions or the handling of reactive intermediates. Furthermore, the scalability of a continuous flow process is more straightforward than for a batch process. Increasing the production output can be achieved by either running the system for longer periods or by "scaling out," which involves setting up multiple identical reactor systems in parallel. This modular approach to scaling production avoids the complex and often unpredictable challenges of scaling up batch reactors.

Advanced Chemical Reactivity and Mechanistic Investigations of 4 Pyrazin 2 Ylmethoxy Aniline

Reactivity of the Pyrazine (B50134) Heterocycle

Metalation and Lithiation at Pyrazine Ring Positions

The pyrazine ring in 4-(Pyrazin-2-ylmethoxy)aniline is an electron-deficient heterocycle, which influences its susceptibility to metalation and lithiation. The deprotonation of the pyrazine ring is generally challenging due to its low pKa values but can be achieved using strong bases. The positions on the pyrazine ring (C-3, C-5, and C-6) are potential sites for metalation.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.orgunblog.frwikipedia.org In this compound, both the aniline (B41778) nitrogen and the ether oxygen could potentially act as directing groups for the lithiation of the aniline ring. However, the pyrazine nitrogen atoms are expected to be the primary sites for coordination with the lithium reagent, directing deprotonation to the adjacent C-3 or C-5 positions of the pyrazine ring. The inherent acidity of the pyrazine C-H bonds, enhanced by the electron-withdrawing nature of the nitrogen atoms, makes these positions susceptible to deprotonation by strong organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).

Competition between the different possible sites of lithiation is a key consideration. The aniline N-H proton is the most acidic and would be deprotonated first in the presence of a strong base. To achieve C-H lithiation on either the pyrazine or aniline ring, the aniline nitrogen would likely need to be protected, for instance, as a pivalamide (B147659) or carbamate, which are excellent directing groups for ortho-lithiation.

A hypothetical study on the directed lithiation of N-protected this compound could involve the conditions outlined in the table below.

Interactive Data Table: Hypothetical Conditions for Lithiation of N-Piv-4-(pyrazin-2-ylmethoxy)aniline
EntryBase (equiv.)SolventTemperature (°C)ElectrophileMajor Product(s)
1s-BuLi (1.2)THF-78TMSClN-Piv-4-(pyrazin-2-ylmethoxy)-2-(trimethylsilyl)aniline
2n-BuLi/TMEDA (1.5)THF-78 to 0I2N-Piv-3-iodo-2-(methoxymethyl)pyrazine derivative
3LDA (2.0)THF-40DMFN-Piv-4-(pyrazin-2-ylmethoxy)-2-formylaniline

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. beilstein-journals.orgebrary.netnih.govuni-pannon.hu The aniline functionality in this compound makes it a suitable component for several MCRs.

For example, it could participate as the amine component in the Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, this compound could react with an aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative. The pyrazine moiety would remain as a spectator group, potentially influencing the properties of the final product.

Similarly, in a Petasis (borono-Mannich) reaction, this compound could react with an aldehyde and a boronic acid to form a more complex secondary amine. The diverse range of commercially available aldehydes and boronic acids would allow for the rapid generation of a library of compounds based on the this compound scaffold.

Interactive Data Table: Hypothetical Multi-Component Reactions
Reaction TypeComponent 1Component 2Component 3Component 4Product Type
UgiThis compoundBenzaldehydetert-Butyl isocyanideAcetic acidα-Acylamino amide
PetasisThis compoundCyclohexanecarboxaldehydePhenylboronic acid-Tertiary amine
Hantzsch-typeThis compoundEthyl acetoacetate (B1235776) (2 equiv.)Formaldehyde-Dihydropyridine

Reaction Kinetics and Mechanistic Pathways Elucidation

Understanding the kinetics and mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.

The progress of the aforementioned reactions could be monitored in real-time using various spectroscopic techniques. For instance, Fourier-transform infrared (FT-IR) spectroscopy could be used to follow the disappearance of the N-H stretching vibrations of the aniline and the appearance of new functional groups.

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H NMR, would be invaluable for tracking the conversion of starting materials to products by observing changes in the chemical shifts and integration of characteristic signals of the pyrazine, aniline, and methylene (B1212753) protons. For reactions involving the generation of intermediates, in situ NMR techniques could provide insights into their structure and stability.

UV-Visible spectroscopy could also be employed, as the electronic transitions of the pyrazine and aniline chromophores would be sensitive to changes in substitution and chemical environment. This technique is particularly useful for kinetic studies where the concentration of a colored reactant or product can be monitored over time. researchgate.netresearchgate.net By measuring the rate of reaction under different conditions (e.g., varying reactant concentrations, temperature), kinetic parameters such as the rate constant, reaction order, and activation energy could be determined, providing a deeper understanding of the reaction mechanism.

Isotopic Labeling Studies

A comprehensive review of available scientific literature and chemical databases indicates a notable absence of specific research focused on isotopic labeling studies of this compound. While methodologies for the isotopic labeling of related structural motifs, such as pyrazines and anilines, are established, their direct application to investigate the reaction mechanisms or metabolic pathways of this compound has not been documented in published research.

Isotopic labeling is a powerful technique used to trace the fate of atoms or fragments of a molecule through a chemical reaction or a biological process. By replacing specific atoms (e.g., ¹H, ¹²C, ¹⁴N) with their heavier isotopes (e.g., ²H or D, ¹³C, ¹⁵N), researchers can gain detailed mechanistic insights. For a molecule like this compound, such studies could theoretically be designed to elucidate several aspects of its chemistry:

Mechanistic Elucidation: By labeling the nitrogen atoms in the pyrazine ring with ¹⁵N, one could follow the ring's involvement in various chemical transformations. Similarly, deuterium (B1214612) labeling on the aniline ring or the methylene bridge could help determine kinetic isotope effects, providing evidence for bond-breaking steps in a reaction's rate-determining stage.

Metabolic Pathway Analysis: In a biological context, labeling the compound at various positions would allow for the tracking of its metabolic fate. Analysis of metabolites using techniques like mass spectrometry or NMR spectroscopy could identify which parts of the molecule are modified by enzymatic processes.

Despite the potential utility of these approaches, dedicated studies applying them to this compound have not been reported. General protocols for ¹⁵N-labeling of azine heterocycles exist, often involving the synthesis of the heterocyclic core from an isotopically enriched precursor. nih.govchemrxiv.orgresearchgate.netrsc.org Likewise, methods for deuterium labeling of aromatic amines are well-known. tenovapharma.commedchemexpress.com However, the application of these techniques to this specific compound remains an unexplored area of research.

Consequently, there are no experimental data, research findings, or corresponding data tables to present for this specific topic. The field awaits future investigations that may apply isotopic labeling to unravel the nuanced chemical and biological behavior of this compound.

Derivatization Strategies and Functional Group Interconversions of 4 Pyrazin 2 Ylmethoxy Aniline

Functionalization of the Aniline (B41778) Moiety

The aniline ring in 4-(Pyrazin-2-ylmethoxy)aniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. This inherent reactivity allows for a variety of functionalization reactions, including halogenation, nitration, sulfonation, acylation, and the introduction of alkyl or aryl substituents.

Aryl Halogenation and Cross-Coupling Precursors

Electrophilic halogenation of the aniline ring can be achieved using various halogenating agents. The amino group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially add at the positions ortho and para to the amino group. Given that the para position is already substituted by the pyrazinylmethoxy group, halogenation is expected to occur primarily at the ortho positions (C-3 and C-5) of the aniline ring.

Common halogenating agents include N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) for chlorination, bromination, and iodination, respectively. The resulting aryl halides are valuable precursors for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which allow for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Aryl Halogenation Reactions of this compound

Halogenating AgentExpected Product(s)
N-Chlorosuccinimide (NCS)3-Chloro-4-(pyrazin-2-ylmethoxy)aniline
N-Bromosuccinimide (NBS)3-Bromo-4-(pyrazin-2-ylmethoxy)aniline
N-Iodosuccinimide (NIS)3-Iodo-4-(pyrazin-2-ylmethoxy)aniline

Nitration, Sulfonation, and Acylation

The aniline moiety can also undergo nitration and sulfonation. Nitration is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. Sulfonation can be achieved using fuming sulfuric acid (H₂SO₄·SO₃). As with halogenation, these reactions are directed to the ortho positions of the aniline ring. It is important to note that under strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a deactivating, meta-directing group. This can lead to a mixture of products.

Acylation of the amino group is a common transformation that can serve both as a means of introducing new functional groups and as a protecting strategy for the amino group to moderate its reactivity during subsequent electrophilic aromatic substitution reactions. Acylation can be achieved using acyl chlorides or anhydrides in the presence of a base.

Table 2: Potential Nitration, Sulfonation, and Acylation Reactions

Reagent(s)Reaction TypeExpected Product
HNO₃, H₂SO₄Nitration3-Nitro-4-(pyrazin-2-ylmethoxy)aniline
H₂SO₄, SO₃Sulfonation2-Amino-5-(pyrazin-2-ylmethoxy)benzenesulfonic acid
Acetyl chloride, pyridineAcylationN-(4-(Pyrazin-2-ylmethoxy)phenyl)acetamide

Selective Modifications of the Pyrazine (B50134) Ring

The pyrazine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack and dictates a different set of functionalization strategies compared to the electron-rich aniline ring.

Direct C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful tool for the modification of heteroaromatic compounds. For pyrazines, radical-based methods, such as the Minisci reaction, can be employed to introduce alkyl or acyl groups. These reactions typically involve the generation of a radical species that preferentially attacks the electron-deficient pyrazine ring. The regioselectivity of such reactions can be influenced by the steric and electronic environment of the C-H bonds on the pyrazine ring. Recent advancements have also explored photoredox and electrochemical methods for the C-H functionalization of ethers, which could potentially be applied to the pyrazinylmethyl ether moiety. nih.govbit.edu.cn

Selective Halogenation and Subsequent Cross-Coupling

While direct C-H functionalization is a valuable strategy, a more traditional approach involves the introduction of a halogen atom onto the pyrazine ring, which then serves as a handle for subsequent cross-coupling reactions. Halogenation of pyrazines can be challenging due to the deactivating nature of the ring nitrogens. However, under specific conditions, selective halogenation can be achieved.

Once a halogenated pyrazine derivative of this compound is obtained, it can undergo a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, to introduce new aryl, vinyl, or alkynyl substituents onto the pyrazine ring. nih.govresearchgate.net This two-step sequence of halogenation followed by cross-coupling is a robust and versatile method for the synthesis of highly functionalized pyrazine derivatives. researchgate.net

Table 3: Potential Halogenation and Cross-Coupling of the Pyrazine Moiety

Step 1: Halogenation ReagentIntermediate ProductStep 2: Cross-Coupling ReactionStep 2: Reagent(s)Final Product Example
N-Bromosuccinimide (NBS)4-((5-Bromopyrazin-2-yl)methoxy)anilineSuzuki CouplingPhenylboronic acid, Pd catalyst, base4-((5-Phenylpyrazin-2-yl)methoxy)aniline
N-Chlorosuccinimide (NCS)4-((5-Chloropyrazin-2-yl)methoxy)anilineSonogashira CouplingPhenylacetylene, Pd/Cu catalyst, base4-((5-(Phenylethynyl)pyrazin-2-yl)methoxy)aniline

Orthogonal Protecting Group Strategies

In the multistep synthesis of complex molecules derived from this compound, the strategic use of protecting groups is paramount to ensure chemoselectivity and achieve the desired transformations. Orthogonal protecting group strategies are particularly crucial when a molecule contains multiple reactive sites that could interfere with reactions intended for a specific functional group. nih.gov For this compound, the primary sites for such strategic protection are the exocyclic primary aromatic amine (the aniline group) and, to a lesser extent, the nitrogen atoms of the pyrazine ring. An orthogonal approach allows for the selective deprotection of one group while others remain intact, enabling sequential modifications at different positions of the molecule. nih.gov

The key to an effective orthogonal strategy for this compound lies in the differential reactivity of its nitrogen-containing functional groups. The aniline nitrogen is significantly more nucleophilic and basic compared to the nitrogen atoms within the pyrazine ring. Pyrazine is a π-deficient aromatic heterocycle, and the two ring nitrogen atoms are considerably less basic than pyridine. slideshare.net This inherent difference in reactivity allows for the selective protection of the aniline's amino group under conditions that leave the pyrazine ring unreacted.

Several common amine protecting groups can be employed for the aniline moiety in an orthogonal fashion. These include the acid-labile tert-butoxycarbonyl (Boc) group, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the benzyloxycarbonyl (Cbz) group, which is typically removed under reductive conditions (hydrogenolysis). The choice of protecting group is dictated by the planned synthetic route and the stability of other functional groups in the molecule to the deprotection conditions.

For instance, the aniline group can be selectively protected with a Boc group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. This Boc-protected aniline is stable to a wide range of reaction conditions, including those that are basic or nucleophilic. When the synthetic sequence requires the amine to be unmasked, the Boc group can be readily cleaved with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), conditions which are unlikely to affect other protecting groups like Fmoc or Cbz.

Alternatively, should the synthetic strategy involve acid-sensitive functionalities, the aniline nitrogen can be protected with an Fmoc group. The Fmoc group is stable to acidic conditions and hydrogenolysis but can be selectively removed with a mild base, such as piperidine (B6355638) in dimethylformamide (DMF).

The Cbz group offers another orthogonal option. It is stable to both acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively. The Cbz group is typically cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), a reductive condition that is generally mild and chemoselective.

While the pyrazine nitrogen atoms are generally unreactive towards common electrophilic protecting group reagents under standard conditions due to their low basicity, slideshare.netscribd.com a synthetic route requiring their modification would necessitate more forcing conditions for protection. This inherent difference in reactivity forms the basis of the orthogonal protection strategy. For example, if a pyrazine nitrogen were to be protected (e.g., as an N-oxide or a quaternary salt), the conditions required would be significantly different from those used to protect the aniline amine, thus allowing for selective manipulation.

The following interactive data table summarizes the key characteristics of common orthogonal protecting groups applicable to the aniline moiety of this compound.

Protecting GroupAbbreviationProtection ReagentTypical Deprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., TFA, HCl)Stable to base, hydrogenolysis
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuMild base (e.g., Piperidine in DMF)Stable to acid, hydrogenolysis
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C)Stable to acid and base

This strategic application of orthogonal protecting groups enables complex and regioselective derivatization of this compound, allowing for the synthesis of a diverse range of functionalized analogues for various research applications.

Applications of 4 Pyrazin 2 Ylmethoxy Aniline As a Versatile Synthetic Scaffold

Construction of Privileged Heterocyclic Scaffolds

The aniline (B41778) portion of 4-(Pyrazin-2-ylmethoxy)aniline serves as a classical precursor for the synthesis of a variety of fused nitrogen-containing heterocycles. These scaffolds are of significant interest due to their prevalence in biologically active compounds.

Quinazoline (B50416) and Quinoline (B57606) Synthesis

The primary amine of this compound provides a key nucleophilic center for the construction of the quinazoline ring system. The general synthesis of 4-anilinoquinazolines is a well-established area of research, particularly in the development of kinase inhibitors for anticancer therapies. Patents in this field often describe general synthetic routes where a substituted aniline is reacted with a 4-chloroquinazoline (B184009) intermediate.

A Google patent describes the synthesis of a broad class of quinazoline derivatives substituted by aniline for the treatment of conditions like chronic obstructive pulmonary disease. While this compound is not explicitly mentioned as a reactant, its structure falls within the scope of the general formulas disclosed in such patents. The pyrazinylmethoxy group would serve as a significant substituent on the aniline ring, potentially influencing the biological activity of the resulting quinazoline derivative. The synthesis would typically involve the nucleophilic substitution of a halogen at the 4-position of the quinazoline core by the amino group of this compound.

A review of patents from 2011 onwards highlights the continued importance of 4-anilinoquinazoline (B1210976) derivatives as anticancer agents, particularly as inhibitors of the epidermal growth factor receptor (EGFR). The development of new derivatives often focuses on modifying the aniline portion to achieve better efficacy against both wild-type and mutated forms of EGFR. The unique electronic and steric properties of the pyrazin-2-ylmethoxy group make this compound a candidate for creating novel inhibitors within this class.

Regarding quinoline synthesis, many methods utilize anilines as starting materials. However, a comprehensive search of the scientific literature did not yield specific examples where this compound is used to construct a quinoline scaffold.

Benzodiazepine and Related Fused Heterocycles

The synthesis of benzodiazepines, another critical class of privileged heterocyclic scaffolds, can involve aniline derivatives as precursors. However, detailed searches of chemical and patent databases did not uncover specific instances of this compound being employed in the synthesis of benzodiazepines or related fused heterocycles. General synthetic routes often start from 2-aminobenzophenones or other ortho-substituted anilines, which would require further functionalization of the this compound core to be applicable.

Macrocyclic Frameworks Incorporating Pyrazine-Aniline Motif

Macrocycles are of increasing interest in drug discovery due to their ability to tackle challenging protein-protein interaction targets. The structural components of this compound could, in principle, be incorporated into a macrocyclic framework. For instance, the aniline nitrogen and a position on the pyrazine (B50134) ring could be linked via a suitable chain. Despite this theoretical potential, a thorough review of the literature did not reveal any published research detailing the synthesis of macrocyclic frameworks that specifically incorporate the this compound motif.

Precursor for Advanced Organic Materials

The aromatic and heteroaromatic components of this compound suggest its potential use in the development of novel organic materials with interesting electronic or self-assembly properties.

Monomer Synthesis for Polymer Chemistry Research

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline (PANI). The substituent on the aniline ring can significantly influence the properties of the resulting polymer, such as solubility, processability, and electronic characteristics. The presence of the pyrazin-2-ylmethoxy group on the aniline could lead to a new class of functionalized polyanilines.

Despite this potential, a comprehensive search of the scientific literature and patent databases found no specific reports on the use of this compound as a monomer in polymer chemistry research. Studies in this area tend to focus on anilines with simpler alkyl or alkoxy substituents.

Scaffolds for Supramolecular Assembly Components

The pyrazine and aniline moieties in this compound contain multiple hydrogen bond donors and acceptors, making the molecule a potential building block for designing components of supramolecular assemblies. The pyrazine nitrogen atoms are known to coordinate with metal ions, suggesting a role in the construction of metal-organic frameworks (MOFs) or coordination polymers. However, a review of the literature on supramolecular chemistry did not yield specific examples where this compound has been used as a scaffold for such assemblies.

Computational and Theoretical Chemistry Studies of 4 Pyrazin 2 Ylmethoxy Aniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 4-(Pyrazin-2-ylmethoxy)aniline, these calculations would reveal how electrons are distributed across the molecule, which is crucial for predicting its chemical behavior.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital represents the outermost electron-containing orbital and is associated with the molecule's ability to donate electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen of the amino group, indicating these are the most probable sites for electrophilic attack.

LUMO: This orbital is the lowest energy orbital that is devoid of electrons and signifies the molecule's ability to accept electrons. The LUMO is anticipated to be centered on the electron-deficient pyrazine (B50134) ring, suggesting this region is susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small gap suggests that the molecule can be easily excited, implying higher chemical reactivity and polarizability. Calculations for analogous aromatic amines and pyrazine derivatives suggest that this molecule would have a significant HOMO-LUMO gap, indicative of good kinetic stability. thaiscience.info

Table 1: Hypothetical Frontier Orbital Data for this compound (Note: The following values are illustrative examples based on similar molecules and not from actual calculations on the target compound.)

Parameter Predicted Value (eV) Description
HOMO Energy -5.50 Energy of the highest occupied molecular orbital
LUMO Energy -1.20 Energy of the lowest unoccupied molecular orbital

| HOMO-LUMO Gap | 4.30 | Indicator of chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. epa.gov It is color-coded to identify electron-rich and electron-poor regions. scbt.com

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack. For this compound, these regions would be expected around the nitrogen atoms of the pyrazine ring and the oxygen atom of the ether linkage due to their lone pairs of electrons. nih.gov

Blue Regions: This color signifies positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack. These would likely be found around the hydrogen atoms of the aniline's amino group and the hydrogen atoms on the pyrazine ring.

The MEP map is invaluable for predicting intermolecular interactions, such as hydrogen bonding, which are crucial for understanding how the molecule might interact with other molecules or biological targets.

Conformer Analysis and Conformational Landscapes

Due to the flexible ether linkage (–O–CH₂–), this compound can exist in multiple spatial arrangements, or conformers. Conformer analysis involves calculating the potential energy of the molecule as a function of its rotatable bonds to identify the most stable (lowest energy) conformations.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model hypothetical chemical reactions involving this compound. This involves identifying the lowest energy path from reactants to products. A key part of this process is locating the transition state , which is the highest energy point along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy , which determines the reaction rate. For example, one could model the N-alkylation of the aniline nitrogen or electrophilic substitution on the aniline ring. DFT calculations on the annulation reaction of aniline with other reagents have successfully identified the most plausible reaction mechanisms by comparing the activation energies of different proposed pathways. nih.gov Such an analysis for this compound would provide deep insight into its potential chemical transformations.

Prediction of Spectroscopic Parameters (Excluding Actual Spectra)

Quantum chemical calculations can predict various spectroscopic parameters before they are measured experimentally. These predictions are valuable for confirming the identity and structure of a synthesized compound.

Vibrational Frequencies: Calculations can predict the frequencies of infrared (IR) and Raman vibrational modes. By analyzing the atomic motions associated with each frequency, specific peaks can be assigned to the stretching or bending of particular bonds (e.g., N-H stretch of the amine, C-O-C stretch of the ether, or pyrazine ring vibrations). DFT calculations have been shown to accurately confirm experimental IR data for related aniline derivatives. mdpi.com

NMR Chemical Shifts: It is possible to compute the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can help in the definitive assignment of all signals in the NMR spectra.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups (Note: These are representative values and not from actual calculations.)

Functional Group Mode Predicted Wavenumber (cm⁻¹)
Aniline N-H Symmetric Stretch 3450
Aniline N-H Asymmetric Stretch 3530
Aryl C-H Stretch 3050 - 3100
Ether C-O Asymmetric Stretch 1250

Ligand Binding Site Prediction and Docking Simulations (Purely Theoretical, Non-Biological)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov In a purely theoretical context, one could investigate the self-association of this compound or its interaction with a model binding cavity.

The process involves:

Generating 3D coordinates for multiple conformers of this compound.

Defining a theoretical binding site or a second molecule.

Using a scoring function to evaluate thousands of possible binding poses, ranking them based on estimated binding affinity or energy.

This type of simulation could reveal, for example, that the aniline portion of the molecule prefers to act as a hydrogen bond donor via its -NH₂ group, while the pyrazine nitrogen atoms and the ether oxygen act as hydrogen bond acceptors. Such studies on pyrazine-linked compounds have been used to predict binding modes and affinities to prioritize molecules for further study. nih.gov This provides a foundational understanding of the non-covalent interactions the molecule is capable of forming.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation Excluding Basic Identification Data

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 4-(Pyrazin-2-ylmethoxy)aniline, with a molecular formula of C₁₁H₁₁N₃O, HRMS provides its exact mass. Furthermore, it allows for the analysis of the compound's isotopic pattern. longdom.orglongdom.org The relative abundances of naturally occurring heavy isotopes, primarily ¹³C and ¹⁵N, result in a characteristic distribution of peaks for the molecular ion ([M]⁺), as well as [M+1]⁺ and [M+2]⁺ ions. fu-berlin.de The observed isotopic pattern in an experimental HRMS spectrum must match the theoretically calculated pattern for the proposed formula, providing powerful evidence for its elemental composition. cernobioscience.comnih.gov

Table 1: Theoretical Isotopic Pattern for this compound (C₁₁H₁₁N₃O) This table presents the calculated exact mass and expected relative abundances for the primary isotopic peaks of the molecular ion.

Isotopic Peak Theoretical Exact Mass (m/z) Relative Abundance (%)
[M]⁺ 201.09021 100.00
[M+1]⁺ 202.09357 12.33

Advanced Nuclear Magnetic Resonance Spectroscopy Techniques

While one-dimensional ¹H and ¹³C NMR provide primary structural information, advanced multi-dimensional NMR techniques are indispensable for unambiguous assignment of all signals and confirmation of the molecular framework. ipb.pt

Two-dimensional (2D) NMR experiments reveal correlations between different nuclei, allowing for a complete "puzzle-piece" assembly of the molecular structure. rsc.org For this compound, key 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would reveal correlations between adjacent protons on the aniline (B41778) ring (H-2'/H-3' and H-5'/H-6') and within the pyrazine (B50134) ring (H-3/H-5/H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J-coupling). nih.gov It allows for the definitive assignment of each carbon atom that bears a proton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations Predicted chemical shifts (δ) in ppm relative to TMS. HMBC correlations are crucial for assembling the molecular skeleton.

Position Atom Type Predicted δ (ppm) Key HMBC Correlations (from Proton at Position)
2', 6' CH 6.8 - 7.0 C-4', C-1'
3', 5' CH 6.6 - 6.8 C-1', C-4'
1' C 145 - 148 -
4' C 150 - 153 -
3 CH 8.5 - 8.7 C-2, C-5
5 CH 8.5 - 8.7 C-3, C-6
6 CH 8.5 - 8.7 C-2, C-5
2 C 148 - 152 -
7 CH₂ 5.2 - 5.4 C-2, C-4'

Solid-State NMR (SSNMR) provides structural information on materials in their solid, crystalline, or amorphous forms. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by these orientation-dependent factors. emory.edu Techniques like Magic Angle Spinning (MAS) are used to obtain higher resolution spectra. emory.edu

While specific SSNMR data for this compound is not publicly available, the technique offers powerful potential for its characterization. For structurally related aniline compounds, SSNMR has been used to investigate molecular dynamics and conformations. mdpi.com Potential applications for this compound would include:

Polymorph Identification: If the compound can crystallize in multiple forms (polymorphs), SSNMR can distinguish between them as different crystal packing environments would lead to distinct chemical shifts.

Intermolecular Interactions: The technique is sensitive to intermolecular effects, such as hydrogen bonding involving the -NH₂ group, which can be studied by observing changes in the chemical shifts of the involved nuclei.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. labmanager.com These techniques are complementary and provide a characteristic "fingerprint" based on the functional groups present. thermofisher.commdpi.com The analysis of the vibrational spectra of this compound would confirm the presence of its key structural motifs. researchgate.net

Key expected vibrational modes include:

N-H Stretching: The primary amine group (-NH₂) on the aniline ring will show characteristic symmetric and asymmetric stretching vibrations in the FTIR spectrum.

Aromatic C-H Stretching: Both the aniline and pyrazine rings will exhibit C-H stretching modes typically above 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations from both the pyrazine and benzene (B151609) rings will appear in the 1400-1650 cm⁻¹ region. researchgate.net

C-O-C Stretching: The ether linkage will produce strong, characteristic asymmetric and symmetric stretching bands.

Ring Bending Modes: Out-of-plane C-H bending modes provide information on the substitution pattern of the aromatic rings.

Table 3: Characteristic Vibrational Frequencies for this compound This table outlines the principal functional groups and their expected vibrational frequency ranges in both FTIR and Raman spectroscopy.

Functional Group / Moiety Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Primary Amine (-NH₂) N-H Asymmetric/Symmetric Stretch 3350 - 3500 FTIR
Aromatic Rings C-H Stretch 3000 - 3100 FTIR, Raman
Methylene (B1212753) (-CH₂-) C-H Stretch 2850 - 2960 FTIR, Raman
Pyrazine & Aniline Rings C=C / C=N Ring Stretch 1400 - 1650 FTIR, Raman
Ether Linkage C-O-C Asymmetric Stretch 1200 - 1275 FTIR
Aniline Ring C-N Stretch 1250 - 1340 FTIR

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. It provides definitive data on bond lengths, bond angles, and torsional angles, as well as how molecules pack together in a crystal lattice. mdpi.com

A crystal structure for this compound has not been reported in the public domain. However, analysis of closely related structures, such as 4-Chloro-N-(pyrazin-2-yl)aniline, provides insight into the type of information that would be obtained. nih.gov A crystallographic study would precisely define:

Molecular Conformation: The dihedral angle between the pyrazine and aniline rings, and the conformation of the flexible methoxy (B1213986) bridge.

Intermolecular Interactions: The presence and geometry of hydrogen bonds are key features. The primary amine (-NH₂) would likely act as a hydrogen bond donor, while the pyrazine nitrogens could act as acceptors, potentially forming dimers or extended networks that stabilize the crystal structure. researchgate.net

Crystal Packing: It would reveal how the molecules arrange themselves in the unit cell, influencing physical properties like density and melting point.

Table 4: Representative Crystallographic Data from a Structurally Similar Compound (4-Chloro-N-(pyrazin-2-yl)aniline) This data illustrates the type of detailed structural parameters obtained from an X-ray crystallography experiment. nih.gov

Parameter Description Example Value
Crystal System The basic geometric framework of the crystal. Monoclinic
Space Group The symmetry elements of the unit cell. P2₁/c
Unit Cell Dimensions The lengths and angles of the unit cell box. a ≈ 12.1 Å, b ≈ 3.8 Å, c ≈ 19.7 Å, β ≈ 91.4°
Dihedral Angle The angle between the pyrazine and aniline rings. 43.0°

Future Research Trajectories and Emerging Applications of 4 Pyrazin 2 Ylmethoxy Aniline Chemistry

Integration in Automated Synthesis Platforms

The modular nature of 4-(Pyrazin-2-ylmethoxy)aniline makes it an excellent candidate for integration into automated synthesis platforms. Such platforms, which often utilize flow chemistry, enable the rapid, efficient, and reproducible synthesis of a library of derivatives. nih.govchemrxiv.orgchemrxiv.org The synthesis of pyrazinamide (B1679903) derivatives has been successfully demonstrated in continuous-flow systems, highlighting the potential for similar methodologies to be applied to this compound and its analogues. nih.govresearchgate.net

Automated synthesis could be employed to systematically modify both the pyrazine (B50134) and aniline (B41778) rings. For instance, a flow reactor setup could facilitate the high-throughput synthesis of aniline derivatives, which could then be coupled with a pyrazinylmethyl halide or alcohol under continuous-flow conditions. patsnap.com This approach would allow for the rapid exploration of the chemical space around the this compound core, enabling the efficient generation of compound libraries for screening in drug discovery or materials science applications. The development of automated processes would not only accelerate the discovery of new functional molecules but also enhance the safety and scalability of their production.

Exploration of Novel Reactivity Patterns

The chemical structure of this compound offers multiple sites for exploring novel reactivity patterns. The pyrazine ring, being electron-deficient, is susceptible to nucleophilic substitution, while the aniline ring is amenable to a variety of electrophilic substitution reactions. The methylene (B1212753) bridge and ether linkage also present opportunities for unique chemical transformations.

Future research could focus on the C-H activation of the pyrazine ring, a strategy that has been successfully employed for other pyrazine derivatives. researchgate.net This would allow for the direct introduction of functional groups onto the pyrazine core without the need for pre-functionalized starting materials. Additionally, the reactivity of the aniline moiety could be exploited in novel ways. For example, its involvement in polymerization reactions could lead to the formation of new conductive or light-emitting polymers. organic-chemistry.orgscbt.com The development of photocatalytic reactions involving pyrazine derivatives is another emerging area that could be extended to this compound, potentially leading to new, environmentally friendly synthetic methods. mdpi.com

Expansion into Materials Science and Supramolecular Chemistry

The ability of the pyrazine nitrogen atoms to coordinate with metal ions and the propensity of the aniline group to form hydrogen bonds make this compound a promising building block for materials science and supramolecular chemistry. Pyrazine-containing ligands have been extensively used to construct coordination polymers and metal-organic frameworks (MOFs). mdpi.comrsc.org The incorporation of this compound into such structures could lead to materials with interesting electronic, magnetic, or porous properties.

Furthermore, the molecule's structure is conducive to the formation of supramolecular assemblies, such as gels and liquid crystals. researchgate.net The interplay of hydrogen bonding from the aniline N-H group and π-π stacking interactions of the aromatic rings could be harnessed to create ordered, self-assembled structures. By modifying the substituents on the pyrazine or aniline rings, it would be possible to tune the intermolecular interactions and thus control the morphology and properties of the resulting supramolecular materials. Pyrazine-based polymers have also shown promise in applications such as fast-charge batteries and organic electronics, suggesting that polymers derived from this compound could exhibit valuable material properties. rsc.orgresearchgate.netosti.gov

Development of Structure-Property Relationships for Synthetic Design

A systematic investigation into the structure-property relationships of this compound derivatives is crucial for their rational design for specific applications. By synthesizing a library of analogues with varying substituents on both the pyrazine and aniline rings, it will be possible to establish clear correlations between molecular structure and functional properties such as fluorescence, conductivity, and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Pyrazin-2-ylmethoxy)aniline with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-aminophenol and 2-(chloromethyl)pyrazine under basic conditions (e.g., K₂CO₃ in DMF or acetone). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted starting materials. Purity validation requires HPLC (C18 column, methanol/water mobile phase) and elemental analysis (C, H, N) to confirm stoichiometry .
  • Key Data :

ParameterOptimal Condition
SolventDMF or acetone
BaseK₂CO₃ (2 eq)
Reaction Time12–24 h (60°C)

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm pyrazine and aniline proton environments (e.g., pyrazine C-H δ ~8.5 ppm, aniline NH₂ δ ~5.2 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 218.1 for C₁₁H₁₂N₃O) .
  • X-ray Crystallography : Single-crystal analysis (SHELXL ) resolves bond lengths and angles, critical for confirming methoxy linker geometry.

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : TGA/DSC reveals decomposition above 200°C. Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the aniline group .
  • Light Sensitivity : UV-Vis spectroscopy shows absorbance at 280–320 nm; amber vials are recommended to avoid photodegradation.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set evaluates electron density at the aniline ring (para to methoxy group) and pyrazine ring. Fukui indices identify nucleophilic attack sites .
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., C-O-C stretch at 1250 cm⁻¹) to validate computational predictions .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., electron-withdrawing groups on pyrazine) and assay standardization (e.g., IC₅₀ in enzyme inhibition assays) reduce variability .
  • Meta-Analysis : Cross-reference cytotoxicity data (e.g., CC₅₀ in HEK293 cells) with structural analogs (e.g., 4-(Pyridin-3-ylmethoxy)aniline ) to identify scaffold-specific trends.

Q. How does the methoxy linker in this compound influence its intermolecular interactions in crystal packing?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : CrystalExplorer software quantifies H-bonding (N–H···O/N) and π-π stacking interactions. Compare with analogs (e.g., 4-(Pyridin-2-ylmethoxy)aniline) to assess pyrazine’s role in lattice stability .
  • Packing Coefficient : Mercury 4.0 calculates packing efficiency (~0.75 for monoclinic P2₁/c symmetry), correlating with melting point and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.